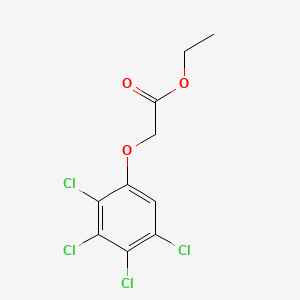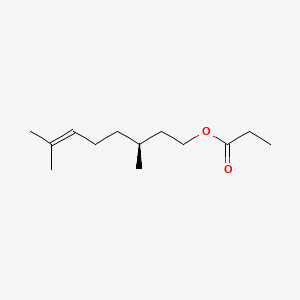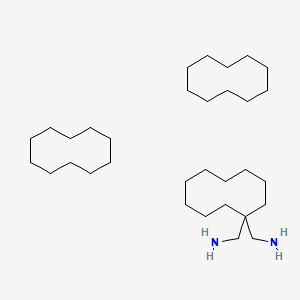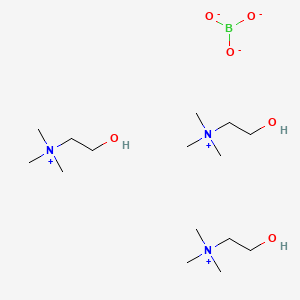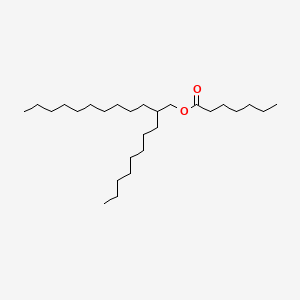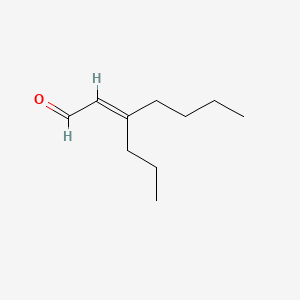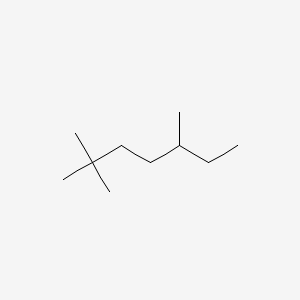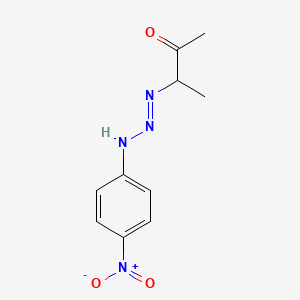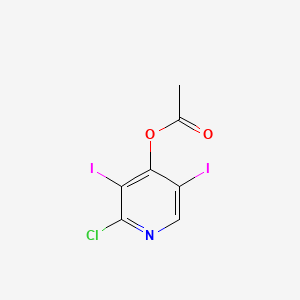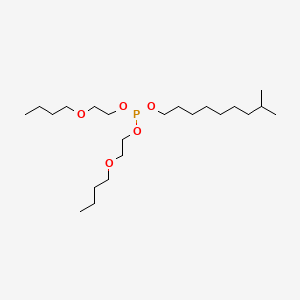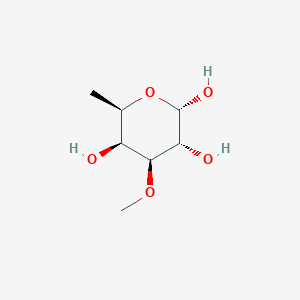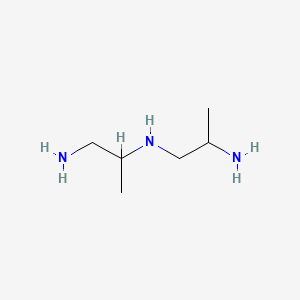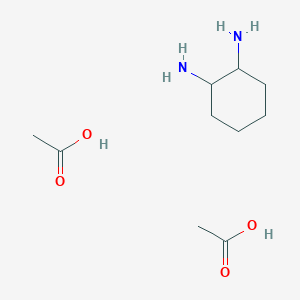
acetic acid;cyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;cyclohexane-1,2-diamine is a compound that combines the properties of acetic acid and cyclohexane-1,2-diamine Acetic acid is a simple carboxylic acid known for its role in vinegar, while cyclohexane-1,2-diamine is a diamine with a cyclohexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;cyclohexane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of cyclohexane-1,2-diamine with acetic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity. For example, the reaction can be carried out in the presence of a strong acid catalyst at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maximize efficiency and output. The use of advanced catalytic systems and optimized reaction conditions can help achieve high yields and minimize by-products. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;cyclohexane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the carboxylic acid group and the amine groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted amines or amides .
Aplicaciones Científicas De Investigación
Acetic acid;cyclohexane-1,2-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetic acid;cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2-diamine: A diamine with similar structural features but lacking the acetic acid component.
Acetic acid: A simple carboxylic acid without the diamine functionality.
Cyclohexane-1,2-diamine-NNN′N′-tetra-acetic acid: A related compound with additional acetic acid groups, used as a chelating agent.
Uniqueness
Acetic acid;cyclohexane-1,2-diamine is unique due to its combination of carboxylic acid and diamine functionalities, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wide range of reactions and applications, making it a valuable tool in various fields of research and industry.
Propiedades
Número CAS |
957771-42-5 |
|---|---|
Fórmula molecular |
C10H22N2O4 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
acetic acid;cyclohexane-1,2-diamine |
InChI |
InChI=1S/C6H14N2.2C2H4O2/c7-5-3-1-2-4-6(5)8;2*1-2(3)4/h5-6H,1-4,7-8H2;2*1H3,(H,3,4) |
Clave InChI |
OGZVEPYZKPDQBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1CCC(C(C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


